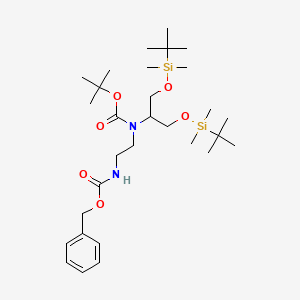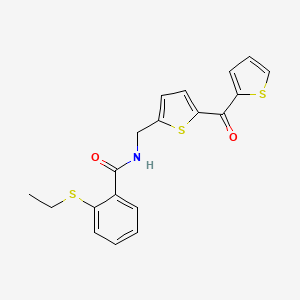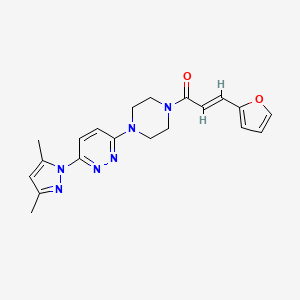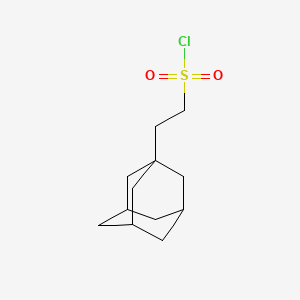![molecular formula C13H8FN3O2 B2921076 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1402232-99-8](/img/structure/B2921076.png)
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a chemical compound with the molecular formula C13H8FN3O2 . It is a building block in chemistry .
Synthesis Analysis
The synthesis of triazole compounds, such as “this compound”, often involves a series of reactions . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazole ring attached to a pyridine ring and a phenyl ring . The triazole ring contains two carbon and three nitrogen atoms .Applications De Recherche Scientifique
Fluorescent Materials and Sensing Applications
Triarylboron-functionalized dipicolinic acids, including derivatives of triazolopyridine, have been developed as effective materials for selective sensitization of Eu(III) and Tb(III) emissions. These compounds exhibit high quantum efficiency, highlighting their potential in creating fluorescent materials and sensors. The study by Park et al. (2014) illustrates the role of intraligand charge-transfer transitions in activating the luminescence of these lanthanide ions, showcasing the application of triazolopyridine derivatives in advanced material science (Park et al., 2014).
Antimicrobial Agents
Fluorinated triazolopyrimidine derivatives have been synthesized and evaluated for their antimycobacterial properties. Abdel-Rahman et al. (2009) reported that certain compounds within this class demonstrated significant inhibitory activity against Mycobacterium tuberculosis, presenting a promising avenue for the development of new antimicrobial agents. These compounds offer a structural analogue to fluoroquinolones, further underscoring the versatility of triazolopyridine derivatives in drug discovery (Abdel-Rahman et al., 2009).
Cancer Research
In the realm of cancer research, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been synthesized and assessed for their anticancer activities. Flefel et al. (2018) conducted in silico molecular docking screenings, which revealed that these compounds exhibit moderate to good binding energies with target proteins, indicating their potential as anticancer agents. Additionally, these compounds demonstrated antimicrobial and antioxidant activities, highlighting their multifunctional applications in medical research (Flefel et al., 2018).
Molecular Probes
The development of molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffolds for studying the A2A adenosine receptor illustrates another application. These derivatives, as researched by Kumar et al. (2011), display high affinity and selectivity as antagonists, providing valuable tools for pharmacological studies and the potential for developing therapeutic agents targeting the A2A adenosine receptor (Kumar et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related studies that such compounds may interact with their targets, leading to changes in the biological activities of the targets . The interaction could involve binding to the active sites of the targets, thereby modulating their functions .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse biological activities . These activities range from antiviral to anticancer effects, suggesting that the compound may interact with multiple pathways .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-3-1-2-8(6-10)12-16-15-11-5-4-9(13(18)19)7-17(11)12/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHZMPZRVWUUOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-bromophenyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2920995.png)

![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B2920997.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(trifluoromethoxy)benzyl)acetamide](/img/structure/B2920998.png)
![Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2920999.png)
![(1S,5S,6R)-3-Oxabicyclo[3.2.0]heptan-6-amine;hydrochloride](/img/structure/B2921000.png)


![N-(4-methylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2921006.png)

![2-chloro-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-6-fluorobenzamide](/img/structure/B2921010.png)


